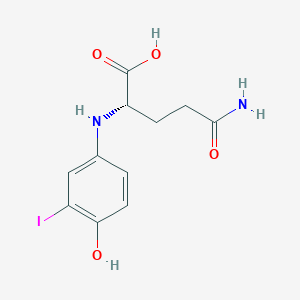
C60 DERIVATIVES
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
C60 derivatives, also known as fullerenes, are molecules that consist of carbon atoms connected by single and double bonds so as to form a closed or partially closed mesh . They possess unique physicochemical and biological properties, making them promising candidates for the development of various drugs in the fields of medicine and veterinary science .
Synthesis Analysis
The synthesis of C60 fullerene derivatives involves various techniques. The challenge lies in synthesizing highly symmetrical fullerenes . For instance, water-soluble forms of fullerene C60 can be achieved through three approaches: obtaining the aqueous dispersion of fullerene, obtaining the complexes of fullerene with hydrophilic compounds, and introducing hydrophilic groups and structural fragments into the fullerene core .
Molecular Structure Analysis
C60 fullerene has become an attractive object for chemical transformations due to its physical properties (electron affinity, etc.) and due to the fact that C60 fullerene has higher symmetry and is more accessible than C70 . A number of X-ray structures have been disclosed showing the high symmetry of substituted fullerenes .
Chemical Reactions Analysis
C60 fullerene has become an attractive object for chemical transformations due to its physical properties (electron affinity, etc.) and due to the fact that C60 fullerene has higher symmetry and is more accessible than C70 . The reactions in C60 fullerene organic chemistry are diverse and complex .
Physical And Chemical Properties Analysis
C60 derivatives possess unique physicochemical properties. For instance, water-soluble forms of fullerene C60 possess unique physicochemical and biological properties, making them promising candidates for the development of various drugs . They have shown a wide range of physical and chemical properties that make them attractive for the preparation of supramolecular assemblies and new materials .
Mechanism of Action
The mechanism of action of C60 derivatives is complex and depends on the specific derivative. For example, a novel tricationic fullerene C60 has been reported as a broad-spectrum antimicrobial photosensitizer . The photodynamic action sensitized by this derivative was mainly mediated by both photoprocesses in bacteria, while a greater preponderance of the type II pathway was found in C. albicans .
Future Directions
C60 derivatives have shown promise in various fields, including materials science and life sciences . For instance, new thiophene-based C60 fullerene derivatives have been synthesized and used as efficient electron transporting materials for perovskite solar cells . Moreover, C60 and its derivatives are advantageous for advanced electrocatalysts and photocatalysts with high structural integrity and boosted electron transport .
properties
CAS RN |
148085-32-9 |
|---|---|
Product Name |
C60 DERIVATIVES |
Molecular Formula |
C6H12N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




